Hydroxyethylcysteine

Description

Contextualization of Hydroxyethylcysteine within Biochemical Research

This compound is primarily recognized as a metabolite derived from the detoxification of certain xenobiotics, most notably the industrial chemical ethylene (B1197577) oxide. nih.govnih.gov Its formation is a crucial step in the mercapturic acid pathway, a major route for the biotransformation and subsequent excretion of electrophilic compounds from the body. who.int This pathway involves the initial conjugation of the electrophile with the tripeptide glutathione (B108866), catalyzed by glutathione S-transferases. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycinate (B8599266) residues, followed by N-acetylation of the remaining cysteine conjugate, results in the formation of a mercapturic acid, such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which is then excreted in the urine. who.int

The study of this compound and its N-acetylated derivative is therefore intrinsically linked to the fields of toxicology and drug metabolism. It serves as a critical biomarker for assessing human exposure to ethylene oxide and other related compounds. nih.govcdc.govcdc.gov Beyond its role in detoxification, this compound is also studied in the context of enzymology, particularly concerning the enzymes involved in its formation and further metabolism.

Evolution of Academic Inquiry into this compound and its Derivatives

The academic journey into understanding this compound is rooted in the broader history of mercapturic acid research, which began in the late 19th century. In 1879, Baumann and Preusse first reported the formation of mercapturic acids after administering bromobenzene (B47551) and chlorobenzene (B131634) to dogs. nih.gov The central role of glutathione in this detoxification process was elucidated in the mid-20th century. nih.gov

Specific research into this compound as a distinct chemical entity gained momentum with the increasing industrial use of ethylene oxide and the need to monitor occupational and environmental exposure. A pivotal study in 1986 evaluated N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a biological indicator of ethylene oxide exposure in rats, solidifying its importance as a biomarker. nih.gov This research demonstrated a clear dose-dependent relationship between ethylene oxide exposure and the urinary excretion of its mercapturic acid metabolite.

Early research focused on identifying and quantifying this compound and its derivatives in biological samples. As analytical techniques became more sophisticated, so too did the depth of academic inquiry. Studies have since expanded to include the enzymatic synthesis of this compound, investigations into the genetic polymorphisms of enzymes like glutathione S-transferases and their impact on its formation, and the development of sensitive analytical methods for its detection. nih.govnih.gov

Significance of this compound in Contemporary Chemical Biology and Biomedical Sciences

In modern scientific research, this compound continues to be a compound of considerable interest. Its primary significance remains in the field of toxicology and occupational health as a reliable biomarker for ethylene oxide exposure. nih.govcdc.gov The quantification of its urinary metabolite, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), is a standard method for assessing exposure levels in industrial settings and for the general population. cdc.govnih.gov

The study of this compound has also contributed to our understanding of enzyme function and inhibition. For instance, cysteine conjugates, including derivatives of this compound, have been investigated for their potential to inhibit specific enzymes, such as the aromatase enzyme, which is a target in breast cancer therapy. This highlights a potential, albeit less explored, role for this compound derivatives in drug development.

Furthermore, the study of cysteine modifications, in general, is a burgeoning area in proteomics. While not the primary focus, the analytical methods developed for detecting this compound can be adapted to study other post-translational modifications of cysteine residues in proteins, which are crucial for cellular signaling and redox homeostasis. nih.gov The development of fluorescent probes for cysteine and its derivatives also opens up new avenues for real-time imaging of these molecules in living cells. cdc.gov

The following interactive data tables provide a snapshot of research findings related to this compound.

Table 1: Urinary Excretion of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) following Ethylene Oxide Exposure in Rats

This table presents data from a 1986 study demonstrating the relationship between intravenous doses of ethylene oxide and the percentage of the dose excreted as HEMA in the urine of Sprague-Dawley rats over 24 hours.

| Intravenous Dose of Ethylene Oxide (mg/kg) | Percentage of Dose Excreted as HEMA (0-12 hr) | Percentage of Dose Excreted as HEMA (12-24 hr) | Total Percentage of Dose Excreted as HEMA (24 hr) |

| 1 | ~30% | ~5% | ~35% |

| 10 | ~30% | ~5% | ~35% |

| 100 | ~16% | ~5% | ~21% |

| Data sourced from a 1986 study on the evaluation of N-acetyl-S-2-hydroxyethyl-L-cysteine as a biological indicator of ethylene oxide exposure. nih.gov |

Table 2: Inhibition of Aromatase by Exemestane (B1683764) and its Cysteine Conjugates

This table shows the percentage of inhibition of the aromatase enzyme by the parent drug exemestane and its metabolites, including a cysteine conjugate, at a concentration of 10 µM.

| Compound | % Inhibition of Aromatase at 10 µM |

| Exemestane | 87% |

| 17β-DHE | 63% |

| EXE-cys (Exemestane-cysteine conjugate) | 63% |

| 17β-DHE-cys | 35% |

| 17β-DHE-Gluc | <10% |

| Data adapted from a study on the inhibition of the aromatase enzyme by exemestane cysteine conjugates. |

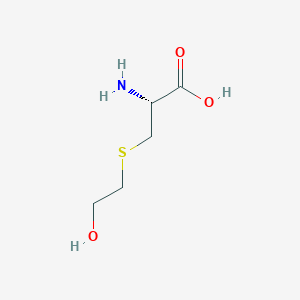

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biogenesis of Hydroxyethylcysteine

Chemical Synthesis Methodologies

The synthesis of hydroxyethylcysteine and its analogs leverages the high nucleophilicity of the thiol group in cysteine, making it a target for various chemical modifications.

The direct hydroxyethylation of the cysteine thiol group is a primary method for the synthesis of S-(2-hydroxyethyl)-L-cysteine. This can be achieved through the reaction of L-cysteine with electrophilic reagents containing a hydroxyethyl (B10761427) moiety. A common laboratory and industrial precursor is ethylene (B1197577) oxide. The reaction involves the nucleophilic attack of the cysteine's sulfur atom on one of the carbon atoms of the strained epoxide ring of ethylene oxide, leading to ring-opening and the formation of a stable thioether bond. researchgate.net This process results in the formation of S-(2-hydroxyethyl)-L-cysteine.

A related synthetic strategy involves the Michael addition of L-cysteine to an activated alkene. For instance, the synthesis of S-(2-carboxyethyl)-L-cysteine is accomplished by reacting L-cysteine with acrylic acid. mdpi.com This demonstrates a versatile method for adding functionalized ethyl groups to the cysteine sulfur atom. Similarly, S-(2-haloethyl)-L-cysteine derivatives can be synthesized and subsequently hydrolyzed to yield the corresponding S-(2-hydroxyethyl)-L-cysteine.

Interactive Table 1: Chemical Synthesis Approaches for this compound and Analogs

| Method | Reactants | Product | Reaction Type |

|---|---|---|---|

| Direct Hydroxyethylation | L-Cysteine + Ethylene Oxide | S-(2-hydroxyethyl)-L-cysteine | Nucleophilic Ring-Opening |

| Michael Addition (Analog Synthesis) | L-Cysteine + Acrylic Acid | S-(2-carboxyethyl)-L-cysteine | Conjugate Addition |

| Hydrolysis of Halo-derivatives | S-(2-haloethyl)-L-cysteine + H₂O | S-(2-hydroxyethyl)-L-cysteine | Hydrolysis |

The chemical modification of cysteine is a cornerstone of bioconjugation chemistry, with numerous strategies developed for selectively altering cysteine residues within peptides and proteins. These strategies offer precise control over the modification process, allowing for the introduction of various functional groups. While not all are used to synthesize this compound specifically, they illustrate the breadth of controlled chemical modifications possible for cysteine analogs.

For example, reagents like 2-chloromethyl acrylamides have been developed for the straightforward and highly efficient modification of free cysteine residues. nih.gov Other advanced methods utilize cyclopropenone-based reagents that react with high selectivity at the N-terminal cysteine of a peptide, leaving internal cysteine residues unmodified. nih.gov This highlights the potential for achieving high regioselectivity in cysteine modification. Such controlled strategies are fundamental for creating well-defined cysteine derivatives for research and therapeutic applications.

Biological Formation Pathways

In biological systems, this compound is not typically synthesized as a primary metabolite. Instead, its presence is often linked to the metabolic processing of xenobiotics or the introduction of specific precursors into a biological system.

While microorganisms possess robust and well-regulated pathways for the de novo synthesis of L-cysteine from inorganic sulfur sources, the natural, endogenous production of S-(2-hydroxyethyl)-L-cysteine is not a standard pathway. google.com Microbial systems are known to produce H₂S from cysteine via enzymes like cysteine desulfhydrase. nih.govosti.gov

However, specific microbial production of S-(2-hydroxyethyl)-L-cysteine has been demonstrated under defined laboratory conditions. In one study, a methionine-deficient (MetC-) mutant of Escherichia coli was shown to accumulate S-(2-hydroxyethyl)-L-cysteine when 2-mercaptoethanol (B42355) was supplied in the culture medium. nih.gov This finding indicates that given the appropriate precursor, microbial enzymes can catalyze the formation of this compound, likely by conjugating the supplied hydroxyethyl-containing molecule to a cysteine intermediate.

In eukaryotic organisms, including humans, S-(2-hydroxyethyl)-L-cysteine and its N-acetylated form are recognized primarily as metabolites of the industrial chemical ethylene oxide. nih.govamericanchemicalsuppliers.com The formation pathway is a key example of xenobiotic detoxification. The process is initiated by the enzymatic conjugation of ethylene oxide to the tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), a reaction catalyzed by the glutathione S-transferase (GST) enzyme family. youtube.comyoutube.com

This initial conjugation creates S-(2-hydroxyethyl)glutathione. This conjugate then undergoes further enzymatic processing. The glutamyl and glycinyl residues are cleaved, leaving S-(2-hydroxyethyl)-L-cysteine. This molecule can then be acetylated by N-acetyltransferase to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which is a water-soluble mercapturic acid that is subsequently excreted in the urine. nih.govnih.gov This enzymatic bioconversion represents a major detoxification route for ethylene oxide in eukaryotes.

Interactive Table 2: Biological Formation Pathways of this compound

| System | Pathway | Key Enzymes/Conditions | Precursors | Final Product Mentioned |

|---|---|---|---|---|

| Microbial (E. coli mutant) | Precursor-fed Biosynthesis | MetC-deficient mutant, addition of precursor to media | 2-Mercaptoethanol | S-(2-hydroxyethyl)-L-cysteine |

| Eukaryotic | Xenobiotic Metabolism | Glutathione S-Transferase (GST), N-Acetyltransferase | Ethylene Oxide, Glutathione | N-acetyl-S-(2-hydroxyethyl)-L-cysteine |

Molecular Mechanisms and Biological Functions of Hydroxyethylcysteine

Role in Redox Homeostasis and Antioxidant Defense

The structural components of hydroxyethylcysteine, particularly the thiol group inherited from cysteine, are central to its role in maintaining cellular redox balance and protecting against oxidative damage.

The primary mechanism by which this compound is thought to scavenge free radicals involves its thiol (-SH) group. This functional group can donate a hydrogen atom to highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), thereby neutralizing them. This action converts the thiol into a less reactive thiyl radical (-S•). nih.gov Cysteine and its derivatives are known to be highly reactive toward hydroxyl radicals. nih.govsci-hub.se The reaction with cysteine disulfides, a related class of compounds, has been shown to proceed via an attack on a sulfur atom, leading to the formation of sulfenic acid and a thiyl radical. nih.govsci-hub.se This process effectively terminates the chain reactions initiated by free radicals, which would otherwise damage vital cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

Engagement in Cellular Detoxification Systems

This compound is a key intermediate in the detoxification and elimination of foreign compounds (xenobiotics). openaccessjournals.comnih.gov Its formation and subsequent metabolism are integral parts of a major detoxification route known as the mercapturic acid pathway.

The biotransformation of many electrophilic xenobiotics, such as ethylene (B1197577) oxide, begins with conjugation to glutathione (B108866) (GSH). nih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by a family of enzymes called glutathione S-transferases (GSTs), attaches the bulky, water-soluble glutathione tripeptide to the xenobiotic. nih.govresearchgate.net This initial step, occurring primarily in the liver, renders the foreign compound less reactive and more polar, marking it for elimination. nih.govencyclopedia.pub In the case of ethylene oxide, conjugation with GSH forms S-(2-hydroxyethyl)glutathione. arxiv.org This conjugate is the precursor from which this compound is ultimately derived through subsequent metabolic steps. nih.govarxiv.org

The mercapturic acid pathway is the principal metabolic route for processing glutathione S-conjugates. nih.govresearchgate.net Following the initial conjugation, the S-(2-hydroxyethyl)glutathione adduct is sequentially broken down.

Removal of Glutamate (B1630785): The enzyme γ-glutamyltransferase removes the glutamate residue from the glutathione conjugate. nih.govwikipedia.org

Removal of Glycine (B1666218): A dipeptidase then cleaves the glycine residue, leaving S-(2-hydroxyethyl)-L-cysteine. nih.govwikipedia.org

This S-(2-hydroxyethyl)-L-cysteine is an important intermediate metabolite. In the final step of the pathway, the cysteine conjugate undergoes N-acetylation, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase, to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine. nih.govnih.gov This final product is a mercapturic acid, specifically known in this context as 2-hydroxyethyl mercapturic acid (HEMA). cdc.govnih.gov

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Role in Pathway |

| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of xenobiotics with glutathione. wikipedia.org |

| γ-Glutamyltransferase | Removes the glutamate residue from the glutathione conjugate. nih.gov |

| Dipeptidases | Cleave the glycine residue to form the cysteine conjugate. nih.gov |

| Cysteine S-conjugate N-acetyltransferase | Acetylates the cysteine conjugate to form the final mercapturic acid. nih.gov |

The primary goal of xenobiotic metabolism is to convert lipophilic (fat-soluble) compounds into hydrophilic (water-soluble) metabolites that can be easily eliminated from the body. openaccessjournals.comlongdom.org The mercapturic acid pathway achieves this by transforming a reactive xenobiotic into a water-soluble mercapturic acid. nih.govwikipedia.org The final product, N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), is significantly more polar than the original xenobiotic (e.g., ethylene oxide). This increased water solubility facilitates its efficient excretion from the body, predominantly via the urine. cdc.govnih.govwikipedia.org Due to its status as a specific end-product of this detoxification pathway, HEMA is frequently used as a reliable biomarker to monitor occupational or environmental exposure to ethylene oxide. cdc.govnih.gov

Enzymatic Modulatory Activities

This compound is a compound that has been identified in patent literature alongside a variety of other molecules in the context of advanced drug development and manufacturing. epo.org Within these documents, it is listed in association with cAMP Phosphodiesterase (cAMP-PDE), an enzyme crucial for regulating the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). epo.orggoogleapis.com The specific nature of this association is not detailed, leading to the hypothesis that this compound may act as a modulator of cAMP-PDE activity. The precise mechanism, whether it be inhibitory or activatory, and the biological significance of this potential regulation remain to be elucidated by further targeted research.

While direct studies on this compound's interaction with a broad range of enzyme systems are not extensively documented, its structural similarity to cysteine suggests potential interactions based on the known reactivity of thiol groups. Cysteine residues are critical components of the active sites of many enzymes, where they can participate in catalysis and the formation of transient disulfide bonds. researchgate.net For instance, enzymes involved in redox processes often utilize cysteine residues. researchgate.net It can be inferred that this compound, with its available thiol group, could potentially interact with such enzyme systems. These interactions could involve the formation of mixed disulfides, thereby modulating enzyme activity. The biological impact of such interactions would depend on the specific enzyme and the nature of the modulation, but could theoretically influence various cellular pathways, including those related to oxidative stress response and signal transduction.

Interactions with Proteins and Macromolecules

In research settings, reducing agents are essential for cleaving disulfide bonds within and between polypeptide chains. quora.com These covalent bonds, formed between cysteine residues, are significant in stabilizing the tertiary and quaternary structures of proteins. quora.com The thiol group of this compound, akin to that of other reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), can participate in redox reactions to break these disulfide bridges. quora.comyoutube.com This reduction is a critical step in protein denaturation and analysis, for example, prior to polyacrylamide gel electrophoresis (SDS-PAGE), to ensure that proteins migrate according to their molecular weight without the influence of their folded structure. youtube.com The ability of cysteine and related compounds to reduce disulfide bonds is a well-established principle in biochemistry. researchgate.net

The process of protein unfolding is often a prerequisite for various purification and analysis techniques. nih.gov Reducing agents play a crucial role in this process by disrupting the disulfide bonds that maintain a protein's native conformation. quora.com This is particularly important when dealing with proteins that are prone to aggregation through the formation of improper disulfide linkages. researchgate.net By maintaining a reducing environment, compounds like this compound can help to keep cysteine residues in their reduced state, preventing aggregation and facilitating proper folding or, in the context of purification under denaturing conditions, maintaining the protein in an unfolded state. nih.gov For instance, in techniques like metal chelate chromatography of His-tagged proteins under denaturing conditions, the presence of a reducing agent can be compatible with the purification process. nih.gov The reactivity of cysteine residues is a key factor in studies of protein unfolding pathways, where their modification can be used to track the unfolding process. nih.gov

Table 1: Summary of Hypothesized and Inferred Functions of this compound

| Function/Interaction | Mechanism/Application | Context |

|---|---|---|

| cAMP Phosphodiesterase Regulation | Hypothesized to modulate enzyme activity. | Drug Development |

| Enzyme System Interaction | Potential formation of mixed disulfides with enzyme active site cysteines. | Cellular Regulation |

| Reduction of Protein Disulfide Bonds | Cleavage of S-S bonds through redox reaction. | Research/Biochemical Analysis |

| Protein Unfolding and Purification | Prevents aggregation and maintains proteins in a reduced state. | Protein Chemistry/Purification |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Adenomatous polyposis coli protein |

| β-mercaptoethanol (BME) |

| Calreticulin |

| Cyclic adenosine monophosphate (cAMP) |

| Cysteine |

| Dithiothreitol (DTT) |

| Glutathione |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) |

| Heat shock protein 70 (HSP70) |

| This compound |

| Inosine monophosphate dehydrogenase II |

| Nucleoside-diphosphate kinase (NDPK) |

| Peroxiredoxin |

| Ribonucleotide reductase |

| T-complex protein 1 (TCP-1) |

| Thioredoxin reductase |

Metabolism and Pharmacokinetics of Hydroxyethylcysteine and Its Derivatives

Formation as Endogenous and Exogenous Metabolites

Hydroxyethylcysteine and its N-acetylated form, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), are significant metabolites derived from both internal bodily processes and exposure to various external chemical compounds. The primary mechanism for the formation of these cysteine conjugates is through the glutathione (B108866) (GSH) conjugation pathway. youtube.comencyclopedia.pub This detoxification process involves the enzymatic or spontaneous reaction of electrophilic compounds with the nucleophilic thiol group of GSH. washington.edumdpi.com The resulting glutathione S-conjugate is then sequentially metabolized—losing its glutamate (B1630785) and glycine (B1666218) residues—to a cysteine S-conjugate, which is subsequently N-acetylated to form a mercapturic acid, such as HEMA, that is readily excreted in the urine. nih.gov This pathway is crucial for detoxifying a range of industrial and environmental chemicals.

Metabolism of Ethylene (B1197577) Oxide (EO) to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Ethylene oxide (EO), a widely used industrial chemical and a component of tobacco smoke, is metabolized in the body through two principal pathways: hydrolysis to ethylene glycol and conjugation with glutathione. wikipedia.orgcdc.gov The glutathione conjugation pathway is a significant route for EO detoxification. In this process, glutathione S-transferase (GST) enzymes catalyze the reaction of EO with glutathione, forming S-(2-hydroxyethyl)glutathione. oup.com This initial conjugate is then further processed in the mercapturic acid pathway. The glutamate and glycine components are cleaved, yielding S-(2-hydroxyethyl)-L-cysteine, which is then acetylated to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). oup.comnih.gov

HEMA is a recognized urinary biomarker for EO exposure. wikipedia.orgnih.gov However, it is not specific to EO, as other compounds also produce this metabolite. wikipedia.org Studies have shown species-dependent differences in EO metabolism. For instance, PBPK models suggest that in humans, the hydrolytic pathway predominates (approximately 80%), whereas in rats, glutathione conjugation is the major route (approximately 80%). wikipedia.orgcdc.gov Genetic polymorphisms in enzymes like GSTT1 can influence the rate of HEMA formation, with individuals having a non-null GSTT1 genotype showing increased urinary excretion of HEMA, suggesting more efficient detoxification of EO. wikipedia.orgoup.comresearchgate.net

In studies with Sprague-Dawley rats, the excretion of HEMA was found to be linearly proportional to the inhalation exposure concentration of EO. who.intnih.gov At intravenous doses of 1 and 10 mg/kg, about 35% of the dose was excreted as HEMA within 24 hours, but this dropped to 21% at a 100 mg/kg dose, suggesting saturation of the glutathione conjugation pathway at high exposure levels. who.intnih.gov

Table 1: Urinary Metabolites of Ethylene Oxide in Different Species

| Species | Major Urinary Metabolites Identified | Reference |

|---|---|---|

| Rat | N-acetyl-S-(2-hydroxyethyl)-L-cysteine, Ethylene glycol, Thiodiacetic acid | cdc.govnih.govnih.gov |

| Mouse | N-acetyl-S-(2-hydroxyethyl)-L-cysteine, S-(2-hydroxyethyl)-L-cysteine, S-carboxymethyl-L-cysteine, Ethylene glycol | nih.gov |

| Rabbit | Ethylene glycol | nih.gov |

| Human | S-[2-hydroxyethyl]-mercapturic acid (HEMA), Ethylene glycol | wikipedia.orgoup.comwikipedia.org |

Biotransformation of Vinyl Chloride (VC) into this compound Conjugates

Vinyl chloride (VC), a known human carcinogen used primarily in the production of polyvinyl chloride (PVC), undergoes metabolic activation by cytochrome P450 (CYP) enzymes to form the reactive epoxide intermediate, 2-chloroethylene oxide. cdc.gov This epoxide is unstable and spontaneously rearranges to form 2-chloroacetaldehyde. cdc.gov

The primary detoxification route for these reactive intermediates is conjugation with glutathione. cdc.govnih.gov This reaction, catalyzed by glutathione S-transferases, neutralizes their toxicity. The resulting glutathione conjugates are then processed through the mercapturic acid pathway, leading to the formation and urinary excretion of several substituted cysteine derivatives. cdc.gov The major urinary metabolite of vinyl chloride is thiodiglycolic acid. cdc.gov While HEMA is a known metabolite of VC, the metabolic pathway also leads to other cysteine-based products, reflecting the detoxification of the chloroethylene oxide intermediate. cdc.gov The formation of these conjugates is dependent on the availability of hepatic glutathione; high exposure to VC can deplete GSH stores. cdc.govnih.gov

Table 2: Key Metabolic Intermediates and Products of Vinyl Chloride

| Precursor | Intermediate Metabolite | Key Urinary Metabolites | Reference |

|---|---|---|---|

| Vinyl Chloride | 2-Chloroethylene oxide, 2-Chloroacetaldehyde | Thiodiglycolic acid, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | cdc.govcdc.gov |

Metabolic Pathways of Ethylene Dibromide (EDB)

Ethylene dibromide (EDB), or 1,2-dibromoethane, is a high-production-volume chemical previously used as a pesticide, fumigant, and a scavenger in leaded gasoline. nih.govwho.int Its metabolism in rodents proceeds via two main pathways: an oxidative route catalyzed by CYP2E1 and a conjugative route mediated by glutathione S-transferases (GSTs). nih.govnih.govwho.int

The glutathione conjugation pathway is directly responsible for the genotoxicity of EDB. who.intnih.gov GSTs catalyze the direct reaction of EDB with glutathione, which results in the formation of a reactive S-(2-bromoethyl)glutathione conjugate. This intermediate can then form a highly reactive episulfonium ion (also known as a thiiranium ion), which readily alkylates DNA. psu.edu The major DNA adduct formed through this mechanism is S-[2-(N7-guanyl)ethyl]glutathione. who.int This bioactivation pathway, leading to DNA damage, is considered a critical step in EDB-induced carcinogenicity. nih.gov The formation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is also recognized as a urinary metabolite of EDB. cdc.gov

Table 3: Metabolic Pathways of Ethylene Dibromide (EDB)

| Pathway | Key Enzyme(s) | Primary Metabolite(s)/Adduct(s) | Toxicological Significance | Reference |

|---|---|---|---|---|

| Oxidative | CYP2E1 | 2-Bromoacetaldehyde | Tissue toxicity | nih.govwho.int |

| Conjugative | GSTs | S-[2-(N7-guanyl)ethyl]glutathione | Genotoxicity, Carcinogenicity | who.intnih.gov |

Acrylonitrile (B1666552) (AN) Metabolism and N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine Formation

Acrylonitrile (AN) is an industrial chemical used in the production of plastics and synthetic fibers and is also present in cigarette smoke. wikipedia.orgnih.gov Its metabolism follows two primary pathways. cdc.gov The first is a direct detoxification pathway involving conjugation with glutathione, which leads to the formation of S-(2-cyanoethyl)glutathione and is ultimately excreted in the urine as N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA). nih.govdaneshyari.comresearchgate.net

The second pathway involves metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) to form the reactive epoxide, 2-cyanoethylene oxide (CEO), also known as glycidonitrile. wikipedia.orgnih.govdaneshyari.com This epoxide is considered the ultimate genotoxic metabolite of AN. daneshyari.com CEO is then detoxified, primarily through glutathione conjugation. nih.gov This reaction can yield two different mercapturic acids: N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). nih.govdaneshyari.comnih.gov The formation of HEMA occurs via an unstable cyanohydrin intermediate that eliminates cyanide. daneshyari.com Both CEMA and CHEMA are considered specific urinary biomarkers for assessing exposure to AN. nih.govdaneshyari.com

Studies in rats dosed with the AN intermediate, oxiranecarbonitrile (glycidonitrile), confirmed the isolation of both CHEMA and HEMA from the urine. nih.gov

Table 4: Urinary Mercapturic Acid Metabolites of Acrylonitrile (AN)

| Metabolic Pathway | Precursor | Urinary Metabolite | Acronym | Reference |

|---|---|---|---|---|

| Direct Conjugation | Acrylonitrile | N-acetyl-S-(2-cyanoethyl)-cysteine | CEMA | nih.govdaneshyari.com |

| Oxidation then Conjugation | 2-Cyanoethylene oxide | N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine | CHEMA | daneshyari.comnih.gov |

| Oxidation then Conjugation | 2-Cyanoethylene oxide | N-acetyl-S-(2-hydroxyethyl)-cysteine | HEMA | daneshyari.comnih.gov |

Acrylamide (B121943) (AM) and Glycidamide (B1671898) (GA) Derived Mercapturic Acids

Acrylamide (AM) is a chemical that forms in starchy foods during high-temperature cooking and is also used in various industrial processes. wikipedia.orgresearchgate.netnih.gov It is metabolized in animals and humans via two competing pathways. oup.com The first is direct conjugation with glutathione, which results in the formation and subsequent urinary excretion of the mercapturic acid N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). oup.comresearchgate.net

The second, and more toxicologically significant, pathway is the oxidation of acrylamide by cytochrome P450 2E1 (CYP2E1) to its epoxide metabolite, glycidamide (GA). oup.comresearchgate.netmdpi.com Glycidamide is considered the ultimate carcinogenic metabolite of acrylamide due to its high reactivity towards DNA. nih.govmdpi.com Glycidamide can be detoxified through two routes: hydrolysis by epoxide hydrolase to form 2,3-dihydroxypropionamide, or conjugation with glutathione. oup.comresearchgate.net The glutathione conjugation of glycidamide leads to the formation of N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). nih.govnih.gov Both AAMA and GAMA are used as urinary biomarkers to assess human exposure to acrylamide. nih.govnih.gov Studies comparing metabolism in humans and rodents show that while the pathways are similar, the quantitative distribution of metabolites can differ, with humans excreting a higher proportion of metabolites derived from direct acrylamide-glutathione conjugation compared to rats. nih.gov

Table 5: Mercapturic Acid Metabolites of Acrylamide (AM) and Glycidamide (GA)

| Precursor Compound | Mercapturic Acid Metabolite | Acronym | Reference |

|---|---|---|---|

| Acrylamide | N-acetyl-S-(2-carbamoylethyl)-L-cysteine | AAMA | oup.comresearchgate.netnih.gov |

| Glycidamide | N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine | GAMA | nih.govnih.gov |

Acrolein Metabolism and Conjugate Formation

Acrolein is a highly reactive α,β-unsaturated aldehyde found in tobacco smoke, cooked foods, and produced endogenously through lipid peroxidation and amino acid metabolism. nih.govcdc.govresearchgate.net Due to its high reactivity, the primary metabolic pathway for acrolein is conjugation with glutathione, a reaction that can occur both non-enzymatically and catalyzed by glutathione-S-transferases. nih.govcdc.gov

This conjugation is a detoxification mechanism that leads to the formation of S-(3-oxopropyl)glutathione. nih.gov This initial conjugate is then processed through the mercapturic acid pathway and excreted in the urine as various metabolites. nih.govcdc.gov The major urinary mercapturic acid metabolite of acrolein is N-acetyl-S-(3-hydroxypropyl)cysteine, also known as 3-hydroxypropylmercapturic acid (3-HPMA). plos.orgnih.gov A minor metabolite, S-(2-carboxyethyl)mercapturic acid (CEMA), is also formed. cdc.govnih.gov The quantification of 3-HPMA in urine is a validated method for biomonitoring human exposure to acrolein from sources like cigarette smoke and e-cigarette vapor. plos.orgnih.gov

Table 6: Major Urinary Mercapturic Acids of Acrolein

| Metabolite Name | Acronym | Status | Reference |

|---|---|---|---|

| N-acetyl-S-(3-hydroxypropyl)cysteine | 3-HPMA | Major | plos.orgnih.gov |

| S-(2-carboxyethyl)mercapturic acid | CEMA | Minor | nih.gov |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| 3-HPMA | 3-hydroxypropylmercapturic acid / N-acetyl-S-(3-hydroxypropyl)cysteine |

| AAMA | N-acetyl-S-(2-carbamoylethyl)-L-cysteine |

| Acrolein | Prop-2-enal |

| Acrylamide (AM) | Prop-2-enamide |

| Acrylonitrile (AN) | Prop-2-enenitrile |

| CEMA | N-acetyl-S-(2-cyanoethyl)-cysteine or S-(2-carboxyethyl)mercapturic acid |

| CEO | 2-cyanoethylene oxide / Glycidonitrile / Oxiranecarbonitrile |

| CHEMA | N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine |

| CYP / CYP2E1 | Cytochrome P450 / Cytochrome P450 2E1 |

| EDB | Ethylene dibromide / 1,2-dibromoethane |

| EO | Ethylene oxide |

| GA | Glycidamide |

| GAMA | N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine |

| GSH | Glutathione |

| GST | Glutathione S-transferase |

| HEMA | N-acetyl-S-(2-hydroxyethyl)-L-cysteine / 2-hydroxyethylmercapturic acid |

| HMPMA | 3-hydroxy-1-methylpropylmercapturic acid |

| PVC | Polyvinyl chloride |

| VC | Vinyl chloride |

Enzymatic Catalysis in Biotransformation

The biotransformation of precursors leading to the formation of this compound is a multi-step process involving key enzyme families. Phase I enzymes, such as Cytochrome P450, activate the parent compounds, which are then conjugated with glutathione in a reaction catalyzed by Glutathione S-Transferases in Phase II metabolism. nih.govtaylorandfrancis.com

Role of Glutathione S-Transferases (GSTs) in Conjugation

Glutathione S-Transferases (GSTs) are a diverse family of enzymes that play a critical role in cellular detoxification. nih.govohsu.edu Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds. nih.govnih.gov This process renders the xenobiotics more water-soluble, less toxic, and facilitates their removal from the cell. nih.govyoutube.com The formation of S-(2-hydroxyethyl)cysteine conjugates is a direct result of this GST-mediated detoxification pathway. nih.gov

GSTs catalyze the nucleophilic attack of the sulfur atom in the cysteine residue of glutathione on the electrophilic center of a substrate. youtube.com This initial conjugation is the first step in the formation of mercapturic acids. nih.gov The resulting glutathione conjugate is then sequentially metabolized by other enzymes, including γ-glutamyl transpeptidase and dipeptidases, to yield the cysteine conjugate, S-(2-hydroxyethyl)cysteine. nih.gov This cysteine conjugate is then typically N-acetylated to form the final mercapturic acid, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), which is a major urinary metabolite. nih.govnih.gov

Different classes of cytosolic GSTs exist, including alpha, mu, pi, sigma, theta, omega, and zeta, with varying tissue distribution and substrate specificities. nih.gov While specific GST isoforms directly responsible for the conjugation of all this compound precursors are not fully elucidated, the GSTA4-4 isoform is known to have a high affinity for products of lipid peroxidation like 4-hydroxynonenal (B163490) (HNE), catalyzing their conjugation with GSH. nih.gov

Involvement of Cytochrome P450 (CYP) Enzymes in Precursor Activation

Before conjugation with glutathione can occur, many xenobiotic precursors of this compound must first be metabolically activated. This activation is often carried out by Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov CYP enzymes are heme-containing proteins primarily located in the endoplasmic reticulum and mitochondria. nih.gov They introduce or expose functional groups on lipophilic compounds, transforming them into more reactive electrophiles. nih.govnih.gov

For instance, volatile organic compounds like vinyl chloride and ethylene oxide are metabolized by CYP enzymes to form reactive epoxide intermediates, such as 2-chloroethylene oxide. nih.govnih.gov These electrophilic epoxides are then suitable substrates for GST-catalyzed conjugation with glutathione. taylorandfrancis.com This sequential process of CYP-mediated activation followed by GST-mediated conjugation is a critical pathway in the detoxification of numerous environmental and industrial chemicals that ultimately lead to the formation and excretion of HEMA. nih.govnih.govnih.gov The interplay between CYP and GST enzymes is therefore central to the biotransformation of these parent compounds. nih.gov

Stereochemical Considerations in Metabolic Fate

The metabolism of compounds leading to this compound can be influenced by stereochemistry. The enzymes involved in the biotransformation process can exhibit stereoselectivity, leading to the preferential formation of certain stereoisomers of the metabolites.

For example, the oxidation of S-(2-carboxyethyl)-l-cysteine (β-CEC) with hydrogen peroxide results in a 1:1 mixture of two diastereomeric sulfoxides, highlighting the creation of a new chiral center at the sulfur atom. mdpi.com Although this is a chemical oxidation, it demonstrates the potential for stereoisomer formation. In biological systems, enzymatic reactions are often highly stereospecific. Research on GSTA4-4, for instance, has aimed to determine the stereochemical course of its catalyzed conjugation of GSH to substrates like 4-hydroxynonenal (HNE), which contains chiral centers. grantome.com This suggests that the enzymatic formation of glutathione conjugates, the precursors to this compound, can be a stereoselective process.

Furthermore, studies on the metabolism of acrylonitrile to its urinary mercapturic acid metabolites, including N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) and HEMA, have noted the importance of stereoisomerism in their analysis. nih.gov The metabolic activation and detoxification pathways can differ based on the stereochemistry of the substrate, potentially influencing the metabolic fate and toxicological profile of the parent compound.

Excretion Profiles and Elimination Kinetics in Biological Systems

The primary route of elimination for this compound and its derivatives is through urinary excretion, most notably in the form of its mercapturic acid, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). nih.govnih.gov HEMA is a recognized biomarker for exposure to several volatile organic compounds, including ethylene oxide, vinyl chloride, and ethylene dibromide. nih.govresearchgate.net

Studies analyzing the urine of the general population have established reference concentration ranges for HEMA. In a study of 412 adults in the United States, HEMA was detected in 71% of the samples. nih.govresearchgate.net The excretion profiles show variability among individuals and are significantly influenced by factors such as smoking.

The elimination of metabolites like HEMA is generally rapid. For similar metabolites derived from dietary exposure to polycyclic aromatic hydrocarbons, the majority of the substance is excreted within the first 12 hours after exposure, with peak concentrations reached in under 8.5 hours. nih.gov After 36 to 48 hours, the excretion rates typically return to pre-exposure levels. nih.gov This rapid elimination kinetic is characteristic of water-soluble metabolites formed through Phase II conjugation reactions.

The following table summarizes urinary HEMA concentrations found in a study of the US adult population.

| Parameter | Value (Creatinine-Corrected) | Population |

| Detection Frequency | 71% | General Adult |

| Concentration Range | <0.68 to 58.7 µg/g creatinine | General Adult |

| 95th Percentile | 11.2 µg/g creatinine | General Adult |

| Geometric Mean | 1.6 µg/g creatinine | General Adult |

| Median | 1.6 µg/g creatinine | General Adult |

| Geometric Mean (Smokers) | 2.8 µg/g creatinine | Smokers |

| Geometric Mean (Non-smokers) | 1.1 µg/g creatinine | Non-smokers |

| Data sourced from a study on reference range concentrations of HEMA in US adults. nih.govresearchgate.net |

Analytical Methodologies for Hydroxyethylcysteine Research

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a fundamental step in analyzing Hydroxyethylcysteine, serving to separate the target analyte from a complex mixture of other urinary or plasma components. wikipedia.org This separation is crucial to prevent interference and ensure accurate quantification. nih.gov The choice between different liquid chromatography techniques often depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of mercapturic acids, including the N-acetylated form of this compound (N-acetyl-S-(2-hydroxyethyl)-L-cysteine, HEMA). nih.govnih.gov HPLC systems use high pressure to force a solvent (mobile phase) through a column packed with an adsorbent material (stationary phase), separating compounds based on their differential interactions with the two phases. wikipedia.orgyoutube.comyoutube.com

In the analysis of HEC and related compounds, reverse-phase HPLC is commonly employed. sielc.com For instance, a method for determining various mercapturic acids in urine utilized a Develosil C30-OG column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. rsc.org This approach effectively separates the analytes of interest from endogenous urine components. rsc.org Another study describes a high-throughput HPLC-ESI-MS/MS method for quantifying 1,3-butadiene (B125203) metabolites, demonstrating the capability of HPLC to handle numerous samples efficiently. nih.gov The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful, providing both separation and highly specific detection, which is essential for identifying and quantifying trace levels of biomarkers like HEMA in complex biological samples such as urine. nih.govnih.gov

Table 1: Example HPLC Parameters for Mercapturic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Develosil C30-OG (5 µm, 150 × 4.6 mm) | rsc.org |

| Mobile Phase A | 20 mM ammonium acetate (pH 4) | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Flow Rate | 0.5 ml/min | rsc.org |

| Detection | UV or Mass Spectrometry | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents an evolution of HPLC technology. azom.com It utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. scispace.com This makes UPLC particularly suitable for high-throughput quantitative profiling of biomarkers in large-scale studies. acs.orgwaters.com

A UPLC-MS/MS method was developed for the quantitative measurement of aromatic diamines in human urine, showcasing the system's speed and efficiency with a total cycle time of less than 5 minutes. nih.govacs.orgresearchgate.net The chromatographic separation was achieved on a C18 reversed-phase column. nih.govacs.orgresearchgate.net Similarly, UPLC-MSE (where 'E' denotes elevated collision energy) has been used for the identification and quantification of protein modifications, demonstrating its power in profiling post-translational modifications, which is analogous to detecting adducts like this compound on proteins. waters.com The enhanced resolution of UPLC is also critical for separating different forms of modified cysteine thiols, which can be challenging with conventional HPLC. nih.gov

Table 2: UPLC System Configuration for Biomarker Analysis

| Component | Specification | Reference |

|---|---|---|

| System | Acquity UPLC System | scispace.com |

| Column | Waters BEH C18 (1.7 µm, 100 mm x 2.1 mm) | scispace.com |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., Methanol) | scispace.com |

| Flow Rate | ~0.1 - 0.4 mL/min | scispace.com |

| Detector | Tandem Mass Spectrometer | scispace.comnih.gov |

Mass Spectrometry (MS) for Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. shimadzu.com When coupled with liquid chromatography, it provides a highly sensitive and selective method for identifying and quantifying specific compounds. nih.govmdpi.com For this compound research, various MS-based approaches are considered the gold standard for their accuracy and reliability. mdpi.com

Tandem Mass Spectrometry (MS/MS or MS2) is a powerful technique where ions of a specific m/z are selected and fragmented to produce a characteristic spectrum of product ions. wikipedia.orgyoutube.com This two-stage process dramatically increases the specificity of detection, allowing for confident identification and quantification of analytes even in complex matrices. wikipedia.orgnih.gov Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is the most suitable method for the identification and quantification of covalent protein modifications and their metabolites. mdpi.com

MS/MS is extensively used to quantify HEMA, the urinary metabolite of several carcinogens. nih.govoup.comoup.com In a typical LC-MS/MS setup, the parent ion corresponding to HEMA is selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting specific fragment ions are monitored in the second mass analyzer (MS2). nih.govwikipedia.org This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. mdpi.commdpi.com The method's ability to filter out background noise makes it ideal for detecting low-level environmental or occupational exposures. nih.govnih.gov

Table 3: MS/MS Transitions for HEMA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| HEMA (N-acetyl-S-(2-hydroxyethyl)-L-cysteine) | 194.05 (for [M+H]+) | Specific fragments (e.g., loss of water, acetyl group) | oup.comsemanticscholar.org |

| D4-HEMA (Internal Standard) | 198.05 (for [M+H]+) | Specific fragments corresponding to the deuterated standard | oup.com |

Isotope-Dilution Mass Spectrometry (ID-MS) is a definitive quantitative technique that provides the highest level of accuracy and precision. tandfonline.comrsc.org It is recognized as a primary ratio method by the International System of Units (SI). mdpi.comrsc.org The method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., deuterium-labeled HEC) to the sample as an internal standard before sample preparation and analysis. nih.govtandfonline.com

Because the isotopically labeled standard is chemically identical to the analyte, it behaves the same way during extraction, chromatography, and ionization. nih.gov Any sample loss during preparation will affect the analyte and the standard equally, allowing the ratio of the native analyte to the labeled standard to be used for precise quantification. nih.govnih.gov This approach effectively corrects for matrix effects and variations in instrument response. nih.gov A rapid and sensitive method for quantifying HEMA in human urine successfully used isotope-dilution HPLC-MS/MS, demonstrating its ability to correct for sample-to-sample variability in extraction recovery and achieve an accuracy indistinguishable from 100%. nih.gov

The choice of ion source and ion detection mode is critical for optimizing the analysis of this compound and its derivatives. For LC-MS applications, electrospray ionization (ESI) is the most common source technology used for analyzing mercapturic acids. umn.edu ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for subsequent MS/MS analysis. oup.com Atmospheric pressure chemical ionization (APCI) is another source that can be used and may offer advantages for certain analytes. nih.govresearchgate.net

In terms of ion detection, Selected Ion Monitoring (SIM) is a technique where the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. rsc.orgnih.gov This increases the sensitivity of the measurement compared to scanning a full mass range. While SIM is effective, Multiple Reaction Monitoring (MRM), used in tandem MS, offers superior specificity by monitoring a specific fragmentation transition (precursor ion → product ion). mdpi.commdpi.com While Electron Ionization (EI) and Chemical Ionization (CI) are common in Gas Chromatography-Mass Spectrometry (GC-MS), they are less frequently used for the direct analysis of non-volatile compounds like this compound, which are more amenable to LC-MS with ESI. umn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules, including this compound. numberanalytics.comresearchgate.net It provides detailed information about the molecular structure, connectivity of atoms, and the chemical environment of nuclei such as proton (¹H) and carbon-13 (¹³C). numberanalytics.com The process of structural elucidation involves a systematic interpretation of various NMR experiments to piece together the molecule's framework. researchgate.net

For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the carbon skeleton. Two-dimensional (2D) NMR experiments are then employed for a more definitive structural assignment. youtube.com Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. core.ac.uk To assemble the complete molecular structure, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial, as it identifies long-range correlations between protons and carbons over two to three bonds. core.ac.uk

Beyond static structural determination, NMR is a powerful tool for metabolic tracing. nih.gov By using stable isotope-labeled precursors, such as ¹³C-labeled glucose or amino acids, researchers can track the incorporation of these isotopes into metabolites like this compound within cells or tissues. nih.govmdpi.com This approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the mapping of metabolic pathways and the measurement of metabolic fluxes. nih.gov For instance, cells could be cultured in a medium containing a ¹³C-labeled precursor. After a set period, metabolites are extracted and analyzed by NMR. mdpi.com The presence and specific location of the ¹³C label within the this compound molecule, detected through ¹³C NMR or ¹H-¹³C HSQC experiments, provides direct evidence of its synthesis through a particular pathway. mdpi.com This enables a dynamic view of how the compound is produced and processed within a biological system. nih.gov

Table 1: Key NMR Techniques for this compound Analysis

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number and type of protons and their electronic environment. numberanalytics.com | Identifies distinct proton signals for the ethyl, cysteine, and hydroxyl groups. |

| ¹³C NMR | Reveals the carbon framework of the molecule. researchgate.net | Assigns signals to the carbonyl, alpha-carbon, beta-carbon, and ethyl carbons. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). core.ac.uk | Confirms the connectivity within the cysteine and hydroxyethyl (B10761427) moieties. |

| HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) | Correlates protons to their directly attached carbons. core.ac.uk | Links specific proton signals to their corresponding carbon atoms in the structure. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations (2-3 bonds) between protons and carbons. core.ac.uk | Establishes the crucial bond between the sulfur atom of cysteine and the ethyl group. |

| ¹³C or ¹⁵N SIRM (Stable Isotope Resolved Metabolomics) | Traces the metabolic fate of isotope-labeled precursors. nih.gov | Tracks the synthesis of this compound from labeled sources like glucose or glutamine. |

Method Validation and Sensitivity Assessment for Biological Matrices

The quantitative analysis of this compound and its metabolites, such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), in biological matrices like urine and plasma requires fully validated analytical methods to ensure reliable and reproducible results. ajpsonline.comjgtps.com Bioanalytical method validation demonstrates that a specific procedure is suitable for its intended purpose by evaluating a set of key parameters. ajpsonline.comjgtps.com These parameters typically include accuracy, precision, selectivity, stability, linearity, and recovery. ajpsonline.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique for quantifying these compounds in biological samples. nih.govnih.gov Method validation for such an assay involves a rigorous process.

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ajpsonline.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For example, a validated method for HEMA in urine demonstrated accuracy with a mean value indistinguishable from 100% and precision with a coefficient of variation of 22% at low concentrations. nih.gov Another multi-analyte method showed mean accuracy for spiked samples ranging from 84% to 104% and precision (relative standard deviation) from 2.5% to 11%. nih.gov

Selectivity and Specificity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ajpsonline.com This is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time.

Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and its correlation coefficient is used to assess linearity. woah.org

Recovery : The extraction recovery of the analyte from the biological matrix is determined to assess the efficiency of the sample preparation process. To compensate for variability in recovery, especially in complex matrices like urine, stable isotope-labeled internal standards are often used in an isotope-dilution technique. nih.gov

Stability : The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. ajpsonline.comwoah.org

Sensitivity assessment is critical, particularly for detecting low levels of exposure from environmental sources. nih.gov The key metrics are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A highly sensitive isotope-dilution HPLC-MS/MS method for HEMA in urine reported an LOD of 0.68 µg/L in a 1-mL sample. nih.gov Another UPLC-ESI/MSMS method for various volatile organic compound metabolites reported LODs ranging from 0.5 to 20 ng/mL. nih.gov Such sensitivity allows for the detection of the biomarker even in populations with no known direct exposure. nih.gov

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Example Finding for a Related Metabolite (HEMA) |

|---|---|---|

| Accuracy | The closeness of the mean test results to the true concentration. ajpsonline.com | Mean accuracy for spiked samples ranged from 84% to 104%. nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ajpsonline.com | Relative standard deviations ranged from 2.5% to 11%. nih.gov |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. ajpsonline.com | No interferences observed from endogenous urine components. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. woah.org | Analyte demonstrated stability through freeze-thaw cycles and storage. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. jgtps.com | 0.68 µg/L in a 1-mL urine sample. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jgtps.com | Typically the lowest point on the calibration curve meeting accuracy/precision criteria. |

Applications in Advanced Biological and Toxicological Research

Human Biomonitoring of Environmental and Occupational Chemical Exposures

Human biomonitoring is a critical tool for assessing the extent of exposure to environmental and occupational chemicals within a population. By measuring the concentration of a chemical or its metabolites in human tissues or fluids, researchers can gain insights into the internal dose of a substance. Hydroxyethylcysteine, in the form of HEMA, has been identified as a urinary metabolite of several hazardous volatile organic compounds, making it a key biomarker in this field.

The development of sensitive and specific analytical methods has been crucial for the application of this compound as a biomarker. Techniques such as isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have enabled the accurate quantification of HEMA in human urine. This methodology is sensitive enough to detect HEMA levels resulting from environmental exposures in the general population.

HEMA is a urinary metabolite of several carcinogens, including vinyl chloride, ethylene (B1197577) oxide, and acrylonitrile (B1666552). Its presence in urine indicates that the body has been exposed to and has metabolized these parent compounds. Consequently, urinary HEMA is utilized in biomonitoring studies to assess exposure to this group of electrophilic and potentially toxic chemicals.

Large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided valuable data on the background levels of HEMA in the general population. These studies help establish reference ranges for exposure and identify populations that may have higher exposure levels.

One such study analyzing urine samples from adult participants in the Third NHANES found that HEMA was detectable in a significant portion of the population. The data from this study provides a snapshot of the typical exposure levels to the parent compounds of HEMA in the U.S. adult population.

Urinary HEMA Concentrations in U.S. Adults (NHANES III Data)

| Statistic | Creatinine-Corrected Concentration (µg/g creatinine) |

|---|---|

| Geometric Mean | 1.6 |

| Median | 1.6 |

| 95th Percentile | 11.2 |

| Range | <0.68 to 58.7 |

A significant finding from biomonitoring studies is the strong correlation between urinary HEMA levels and exposure to tobacco smoke. Tobacco smoke is a known source of several volatile organic compounds that are metabolized to HEMA, including acrylonitrile and ethylene oxide.

Studies have consistently shown that smokers have significantly higher levels of urinary HEMA compared to non-smokers. This dose-dependent relationship is further evidenced by the positive correlation between the number of cigarettes smoked per day and urinary HEMA concentrations. This makes HEMA a reliable biomarker for assessing exposure to harmful chemicals from tobacco smoke.

Comparison of Urinary HEMA Concentrations in Smokers and Non-smokers

| Population | Geometric Mean HEMA Concentration (µg/g creatinine) |

|---|---|

| Smokers | 2.8 |

| Non-smokers | 1.1 |

In toxicological risk assessment, it is important to distinguish between biomarkers of exposure and biomarkers of effective dose. A biomarker of exposure, such as urinary HEMA, indicates that an individual has been exposed to a chemical. In contrast, a biomarker of effective dose measures the amount of a chemical that has reached and interacted with a target molecule, such as DNA or proteins, which is more directly related to the potential for adverse health effects.

For parent compounds of this compound, such as ethylene oxide, the direct biomarkers of effective dose are DNA adducts (e.g., N7-(2-hydroxyethyl)guanine, N7-HEG) and hemoglobin adducts. nih.govintegral-corp.comnih.gov These adducts represent the amount of the chemical that has reacted with critical cellular macromolecules. While urinary HEMA confirms exposure to ethylene oxide, its concentration does not directly quantify the formation of these DNA or hemoglobin adducts. Therefore, in risk assessment, urinary HEMA serves as an important indicator of exposure, while the measurement of adducts provides a more direct assessment of the biologically effective dose that can inform the potential for genotoxicity and carcinogenicity.

Investigation of Disease Implications and Potential Therapeutic Avenues

While the primary application of this compound has been in toxicology and biomonitoring, research into the biological activities of cysteine derivatives continues to expand. This section explores the current state of research regarding the potential role of this compound in disease processes and therapy.

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest that this compound possesses neuroprotective properties or has been investigated for the mitigation of neurotoxicity. Research in the area of neuroprotection has extensively focused on related compounds such as N-acetylcysteine (NAC) and L-cysteine, which have shown promise in preclinical and some clinical studies due to their antioxidant properties and role as precursors to glutathione (B108866). However, similar studies on this compound have not been identified. Therefore, any potential neuroprotective effects of this compound remain uninvestigated and unconfirmed.

Oncological Research: Inhibition of Cancer Cell Growth and Spread

The role of cysteine and its derivatives in cancer is multifaceted, with research indicating that the metabolic pathways involving cysteine are critical for tumor proliferation and survival. mdpi.comnih.gov Many cancer cells exhibit a dependency on extracellular cystine (the oxidized dimer of cysteine) for growth, making the transport and metabolism of this amino acid a potential therapeutic target. mdpi.com

Derivatives of cysteine have been investigated for their potential to inhibit cancer cell growth. For instance, N-acetylcysteine (NAC), a precursor to L-cysteine and glutathione, has been shown to suppress the growth of certain cancer cells, such as invasive oral cancer, by modulating signaling pathways like the EGFR/Akt pathway. researchgate.net The mechanism often involves the regulation of transcription factors and proteins involved in cell cycle control. researchgate.net Research suggests that manipulating intracellular glutathione concentrations, for which cysteine is a key precursor, can negatively impact tumor cell growth. nih.gov This is because glutathione is implicated in processes essential for rapidly proliferating cells, including DNA synthesis and the detoxification of compounds that inhibit cell proliferation. nih.gov

Furthermore, the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule derived from cysteine, is also implicated in cancer progression. frontiersin.org H₂S can promote mitochondrial bioenergetics and angiogenesis, processes that support tumor growth. frontiersin.org Therefore, targeting the enzymes involved in cysteine metabolism could be a strategy to inhibit cancer cell proliferation. nih.govfrontiersin.org Studies have shown that cysteinase, an enzyme that degrades cysteine and cystine, can suppress the growth of prostate carcinoma allografts and reduce tumor growth in breast cancer xenografts by depleting intracellular glutathione and inducing oxidative stress. frontiersin.org While direct studies on this compound are less common, its structural similarity to other cysteine derivatives suggests its potential as a tool to probe these cysteine-dependent pathways in oncological research.

Role in Detoxification-Related Health Conditions

Cysteine and its derivatives play a central role in the body's detoxification systems, primarily through the synthesis of glutathione (GSH), a major endogenous antioxidant. nih.govdrkellymccann.com The detoxification process in the liver occurs in phases, with Phase II, the conjugation phase, being critical for neutralizing harmful substances. drkellymccann.comdrgreenlifeorganics.com Glutathione conjugation is a key Phase II pathway where the enzyme glutathione S-transferase (GST) attaches GSH to toxins, making them more water-soluble and easier to excrete. drkellymccann.comdrgreenlifeorganics.com

N-acetylcysteine (NAC) is a well-known agent that supports detoxification pathways by acting as a precursor to cysteine and boosting the synthesis of GSH. casi.org This is particularly important in cases of toxicity, such as acetaminophen-induced liver injury, where NAC helps restore glutathione levels and protect liver cells. casi.org

This compound, as a cysteine adduct, is relevant in the context of detoxification from specific xenobiotics. For example, studies have shown that the dental resin monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) can be detoxified by N-acetylcysteine through the formation of NAC-HEMA adducts. nih.gov This suggests a direct chemical reaction where the thiol group of the cysteine derivative conjugates with the toxic compound, neutralizing its reactivity. nih.gov Similarly, the non-proteinogenic amino acid S-(2-carboxyethyl)-L-cysteine, a homologue of the drug carbocisteine, has been shown to activate the antioxidant Nrf2 pathway in renal cells and protect against cytotoxicity from platinum drugs and environmental copper. mdpi.com These findings highlight the role of cysteine adducts in mitigating cellular damage from toxins and their importance in health conditions related to toxicant exposure.

Protein Engineering and Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in protein engineering, allowing for the introduction of novel chemical functionalities to study and manipulate protein function. portlandpress.comresearchgate.net This is typically achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, often a stop codon like UAG (amber codon), and inserts the desired UAA at a specific site in the protein sequence. portlandpress.comyoutube.com

Site-Selective Protein Modification Strategies

Site-selective modification allows for precise control over the location of a chemical handle on a protein, preserving its native structure and function, which is often compromised in stochastic labeling methods. coledeforest.com Cysteine is a frequently chosen residue for site-specific modification due to the unique nucleophilicity of its thiol side chain and its relatively low abundance on protein surfaces. nih.govnih.gov

Several strategies exist for cysteine-selective modification:

Alkylation: Reagents like alkyl halides or Michael acceptors can selectively react with the cysteine thiol group. nih.gov

Desulfurative C-C Bond Formation: Visible-light-mediated reactions can form stable carbon-carbon bonds at cysteine residues, allowing for the installation of various moieties. nih.gov

Unnatural Amino Acid Incorporation: Genetic code expansion allows UAAs with unique reactive groups to be incorporated at any desired position. portlandpress.comcoledeforest.com This method has been used to install keto amino acids, azido groups, and other functionalities into proteins in mammalian cells, including G protein-coupled receptors. portlandpress.comnih.gov

This compound can be incorporated into proteins using these advanced methods, providing a hydroxyl group at a specific location for further modification or to study its impact on protein structure and function.

| Strategy | Description | Key Features |

| Genetic Code Expansion | Utilizes an orthogonal aaRS/tRNA pair to incorporate an unnatural amino acid (like a this compound derivative) in response to a nonsense or frameshift codon. portlandpress.comyoutube.com | High site-specificity; allows for incorporation anywhere in the protein sequence. |

| Cysteine-Specific Bioconjugation | Exploits the high nucleophilicity of the native cysteine thiol group to react with electrophilic reagents. nih.govresearchgate.net | Targets native or engineered cysteine residues; numerous chemical reactions are available. |

| N-Terminal Modification | Targets the unique reactivity of the alpha-amine group at the protein's N-terminus for chemical or enzymatic ligation. researchgate.net | Modifies a specific, single site on the protein. |

| Enzymatic Ligation | Uses enzymes like sortase or tubulin tyrosine ligase to attach molecules to specific recognition sequences or the C-terminus of a protein. researchgate.net | High specificity and mild reaction conditions. |

Functional Modulation of Biological Receptors and DNA-Binding Proteins

Incorporating unnatural amino acids like this compound allows for the precise modulation of the function of complex proteins such as biological receptors and DNA-binding proteins. nih.gov By introducing novel chemical groups at specific sites, researchers can probe structure-function relationships, alter binding affinities, and control protein activity.

For example, the site-specific incorporation of UAAs into ion channels and receptors expressed in mammalian cells has been used to investigate the functional consequences of a single residue change. nih.gov This approach provides a level of precision that is unattainable with standard mutagenesis.

The function of DNA-binding proteins is also highly dependent on their specific amino acid composition. Cysteine residues are often crucial for coordinating metal ions (e.g., in zinc fingers) that are essential for the protein's structural integrity and its ability to bind DNA. nih.govmdpi.com The oxidation state of cysteine residues can also regulate DNA-binding activity, as seen in the transcription factor HypT, where oxidation leads to a loss of DNA-binding. nih.gov By incorporating this compound or its derivatives, researchers can investigate the role of specific residues in DNA recognition, protein stability, and transcriptional regulation.

Toxicological Mechanism Elucidation

This compound and related cysteine adducts are valuable tools for elucidating the mechanisms of toxicity of various chemicals. Many toxic compounds are electrophiles that react with nucleophilic sites in cells, including the thiol group of cysteine in proteins and in glutathione. The formation of these adducts can be both a mechanism of detoxification and a trigger for cellular damage.

By synthesizing and studying specific adducts, such as the one formed between N-acetylcysteine and 2-hydroxyethyl methacrylate (HEMA), researchers can confirm the chemical basis of detoxification. nih.gov The detection of such adducts in vitro or in vivo provides direct evidence of the metabolic fate of a toxicant and the role of cysteine conjugation in its clearance. This approach helps to understand how the body defends itself against reactive chemicals and can reveal the specific molecular targets of a toxic substance, offering insights into its mode of action and potential for causing harm.

In Vitro Studies on Cytoprotective Effects

While direct studies on the cytoprotective effects of S-(2-hydroxyethyl)cysteine are not extensively detailed in the provided research, related compounds offer insights into potential mechanisms. For instance, N-acetyl-L-cysteine (NAC) has demonstrated significant protection against cytotoxicity induced by reactive oxygen species (ROS) nih.gov. Its protective effects are attributed to the antioxidant properties of its sulfhydryl group nih.gov. Studies have shown that NAC can almost completely abolish the cytotoxicity induced by toxins such as 2,3,5-Tris(glutathion-S-yl)-hydroquinone (TGHQ) in human kidney proximal tubule epithelial cells nih.gov. Interestingly, this cytoprotective ability of NAC appears to be independent of its capacity to enhance glutathione synthesis, a key intracellular antioxidant nih.gov.